Boc-trp-ome

描述

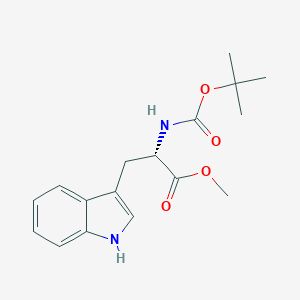

N-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) is a protected derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester on the carboxyl group. Its structure (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate) ensures stability during synthetic procedures, particularly in peptide synthesis and enzymatic studies . This compound is widely utilized as an internal standard (IS) in high-performance liquid chromatography (HPLC) analyses due to its distinct UV absorption profile at 280 nm .

Key physicochemical properties include:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp-OMe typically involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group and the esterification of the carboxyl group to form a methyl ester. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected tryptophan is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Allylation via Morita-Baylis-Hillman (MBH) Carbonates

Boc-Trp-OMe undergoes stereoselective N-allylation at the indole NH site using MBH carbonates under organocatalytic conditions:

- Catalyst : DABCO (20 mol%)

- Solvent : Dichloromethane (DCM)

- Yield : 96–99%

- Diastereomeric Ratio (d.r.) : Up to 7.1:1 (with β-ICD catalyst)

Example :

| Substrate | MBH Carbonate | Product Yield | d.r. |

|---|---|---|---|

| Boc–Leu–Trp–Phe–OMe | PhCH₂CH₂CO₃Et | 99% | 5.3:1 |

| Boc–Trp–OMe + halogenated | Cl-C₆H₄CO₃Et | 65–80% | 3.5:1 |

This reaction enables late-stage peptide functionalization with fluorophores, lipids, and natural products (e.g., cholesterol) .

Rhodium-Catalyzed C(7)-H Maleimidation

This compound participates in site-selective C–H activation at the indole C7 position:

- Catalyst : [RhCp*Cl₂]₂ (5 mol%)

- Oxidant : AgOAc

- Yield : 53–98%

- Scope : Tolerates electron-withdrawing groups (NO₂, halogens) .

Key Applications :

- Conjugation with maleimide derivatives for peptide-drug conjugates.

- Functionalization of tripeptides (e.g., 5o–5s ) and pentapeptides (e.g., 5v–5w ) .

Petasis Multicomponent Reactions

This compound reacts chemoselectively with boronic acids and glyoxylic acid in Petasis reactions:

- Conditions : Glyoxylic acid (2 eq), aryl boronic acid (1.2 eq), 80°C in 1,4-dioxane.

- Chemoselectivity : Preferential reaction at indole N1 over competing His or Arg residues .

Example :

| Boronic Acid | Product Yield | Functional Group Introduced |

|---|---|---|

| 4-Methoxyphenyl | 85% | Aromatic ether |

| Aliphatic benzene | 72% | Hydrophobic tag |

This method enables peptide stapling and late-stage diversification .

N-Arylation of Indole Side Chain

Copper-catalyzed N-arylation using triarylbismuth reagents:

Substrates :

- Boc–Phe–Trp–OMe → Arylated at indole NH (70% yield).

- Boc–Tyr–Trp–OMe → Electron-rich aryl transfer (82% yield) .

Glycosylation and Natural Product Conjugation

This compound undergoes glycosylation with masked galactose:

Conjugation Examples :

| Partner | Yield | Application |

|---|---|---|

| Piperonyl alcohol | 65% | Bioactive hybrid molecules |

| Cholesterol | 58% | Membrane-targeted peptides |

Intramolecular Cyclization

This compound enables macrocyclization via intramolecular allylation:

Applications : Stapled peptides with enhanced proteolytic stability .

科学研究应用

Peptide Synthesis

Overview:

Boc-Trp-Ome serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during peptide assembly.

Case Study:

A study highlighted the successful synthesis of Boc-protected dipeptides that exhibited self-assembly properties. These dipeptides demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents . The ability to modify the peptide structure through Boc protection also facilitates the development of novel peptides with tailored functionalities.

Drug Development

Overview:

The compound is instrumental in designing novel drugs, particularly in oncology and neurology. Its structure allows it to mimic natural peptides and proteins, making it a valuable tool for drug discovery.

Case Study:

Research has shown that this compound can be utilized to create peptide conjugates that enhance drug efficacy. For instance, late-stage modifications using this compound have led to the development of bioactive compounds with improved pharmacological profiles . These modifications can significantly impact the selectivity and potency of therapeutic agents.

Bioconjugation

Overview:

this compound is advantageous for bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This property enhances drug delivery systems by improving targeting and efficacy.

Application Example:

In recent studies, this compound has been used to facilitate glycosylation reactions that modify peptide properties. This modification can alter the biological activity and stability of peptides, thereby improving their therapeutic potential .

Diagnostics

Overview:

The unique properties of this compound make it suitable for developing diagnostic agents that target specific biological markers. This capability enhances the accuracy of disease detection.

Case Study:

Research has indicated that peptides derived from this compound can be designed to bind selectively to disease markers, leading to improved diagnostic tools for conditions such as cancer and neurodegenerative diseases . These advancements are critical for early detection and treatment planning.

Research in Neuroscience

Overview:

this compound plays a vital role in neuroscience research, particularly in studying receptor interactions and signaling pathways. Its structural properties allow for detailed investigations into brain function.

Application Example:

Studies utilizing this compound have contributed to understanding neurotransmitter systems and receptor dynamics. For instance, its derivatives have been employed to probe receptor-ligand interactions, providing insights into neurological disorders .

Data Summary Table

作用机制

The mechanism of action of Boc-Trp-OMe is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective coupling reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further react with other functional groups.

相似化合物的比较

Boc-Trp-OMe belongs to a family of tryptophan derivatives modified for specific synthetic or analytical purposes. Below is a detailed comparison with structurally and functionally related compounds:

Boc-D-Trp-OMe

- Structural difference : The D-enantiomer of this compound.

- Synthesis : Prepared similarly to this compound but starting from D-tryptophan.

- Applications : Used in studies requiring enantiomeric specificity, such as chiral catalysis or probing enzyme stereoselectivity. Unlike this compound, it is less commonly employed as an HPLC internal standard .

N-(1,1-Dimethyl-1-allyl)-Boc-Trp-OMe (Compound 14)

- Structural difference : Features an N-allyl group with dimethyl substitution on the indole nitrogen.

- Synthesis : Synthesized via allylation of this compound followed by hydrolysis and purification (90% yield) .

- Properties : Forms a white solid with distinct ¹H NMR shifts (e.g., δ 5.15–5.05 ppm for allyl protons) compared to this compound. Used in prenyltransferase studies to mimic natural substrates .

Z-Trp-OMe (Cbz-Trp-OMe)

- Structural difference : Substitutes the Boc group with a benzyloxycarbonyl (Z) protecting group.

- Applications: The Z group is cleaved via hydrogenolysis, making it suitable for orthogonal protection strategies in peptide synthesis. Unlike this compound, it is sensitive to catalytic hydrogenation conditions .

- Molecular weight : 352.4 g/mol (vs. 330.38 g/mol for this compound) .

Ac-Trp(Boc)-OH

- Structural difference: Contains an acetyl (Ac) group on the α-amino group and a Boc-protected indole nitrogen.

- Applications : Used in solid-phase peptide synthesis (SPPS) where selective deprotection is required. The free carboxyl group (unlike the methyl ester in this compound) allows direct coupling to resin-bound peptides .

H-Trp(Boc)-OH

- Structural difference : Lacks the methyl ester, presenting a free carboxyl group.

- Properties : Increased polarity compared to this compound, affecting solubility in aqueous buffers. Used in solution-phase peptide synthesis .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Spectral Data Highlights

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 3.65 (s, 3H, OCH₃), 1.42 (s, 9H, Boc) | 172.5 (COOCH₃), 155.2 (Boc C=O) |

| Compound 14 | 5.15–5.05 (m, 2H, allyl), 1.32 (s, 6H) | 172.3 (COOCH₃), 154.9 (Boc C=O) |

| Z-Trp-OMe | 5.10 (s, 2H, CH₂Ph), 3.70 (s, 3H, OCH₃) | 170.1 (COOCH₃), 156.8 (Z C=O) |

Key Research Findings

- Enzymatic Studies : this compound derivatives like Compound 14 and 15 serve as substrates for prenyltransferases, enabling mechanistic studies of natural product biosynthesis .

- Analytical Utility : this compound’s stability and UV activity make it indispensable in HPLC for quantifying metabolites in complex mixtures .

- Synthetic Flexibility : The methyl ester in this compound facilitates mild deprotection (e.g., via LiOH hydrolysis), contrasting with Z-Trp-OMe, which requires harsher conditions .

生物活性

Boc-Trp-Ome (Boc-Tryptophan Methyl Ester) is a derivative of the amino acid tryptophan, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 33900-28-6

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of tryptophan, along with a methyl ester at the carboxylic acid site. This modification enhances its solubility and stability, making it suitable for various biological applications.

Synthesis and Modification

Recent advancements in peptide chemistry have enabled the late-stage modification of peptides containing tryptophan residues. This compound can be synthesized through various methods, including:

- Boc Protection : Tryptophan is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Methyl Esterification : The carboxylic acid group is converted to a methyl ester to enhance lipophilicity.

- Late-Stage Functionalization : Techniques such as photochemistry and transition-metal-catalyzed reactions allow for further modifications on the indole ring of tryptophan, which can lead to diverse derivatives with enhanced biological activities .

Biological Activities

This compound exhibits several biological activities, primarily attributed to its interaction with various cellular targets:

Case Study 1: Antiviral Activity Against EV71

A study evaluated the antiviral efficacy of this compound and related compounds against EV71 using rhabdomyosarcoma (RD) cells. The results indicated that this compound had a significant inhibitory effect on viral replication. The following table summarizes the findings:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 12.5 | >10 |

| AL-385 | 5.0 | >20 |

| Pirodavir | 15.0 | >5 |

IC50 denotes the concentration required to inhibit 50% of viral replication .

Case Study 2: Synthesis and Functionalization

Research highlighted the synthesis of this compound through innovative methodologies that enhance its functionalization potential. The study demonstrated that this compound could be modified using radical-mediated reactions to introduce various substituents on the indole ring without compromising its biological activity .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Trp-OMe, and how can its purity be validated experimentally?

- Methodology : this compound is typically synthesized via carbodiimide-mediated coupling of Boc-protected tryptophan with methanol under anhydrous conditions. Key steps include:

- Activation of the carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Monitoring reaction progress via TLC (Rf values in ethyl acetate/hexane systems).

- Purification via silica gel chromatography (eluent: 20-30% ethyl acetate in hexane).

- Validation using -NMR (e.g., characteristic Boc-group singlet at ~1.4 ppm, methyl ester resonance at ~3.7 ppm) and HPLC (purity >95% by reverse-phase C18 column).

- Reference : Detailed experimental protocols for peptide derivatives are outlined in medicinal chemistry guidelines .

Q. How does the Boc protecting group influence the stability of Trp-OMe under acidic or basic conditions?

- Methodology :

- Acidic conditions : Boc groups are labile to TFA (trifluoroacetic acid), enabling selective deprotection. Stability tests involve incubating this compound in 20% TFA/DCM and monitoring by NMR for deprotection kinetics.

- Basic conditions : Methyl esters are susceptible to hydrolysis in aqueous NaOH (e.g., 0.1M NaOH at 25°C). Monitor pH-dependent degradation via HPLC.

- Key data : Comparative stability tables (e.g., half-life at varying pH) should be constructed to guide storage and reaction design .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- Primary techniques : -/-NMR, IR (carbonyl stretches at ~1700 cm), and mass spectrometry (ESI-MS for molecular ion confirmation).

- Contradiction resolution : If NMR signals conflict with literature (e.g., unexpected splitting), verify solvent effects, purity, and stereochemical integrity. Cross-validate with X-ray crystallography if available .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for high enantiomeric purity in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Stereochemical control : Use chiral HPLC to assess enantiomeric excess (ee). Optimize coupling agents (e.g., HOBt/EDCI) to minimize racemization.

- SPPS integration : Evaluate resin swelling properties (e.g., polystyrene vs. PEG-based resins) and coupling efficiency via Kaiser test.

- Data analysis : Compare coupling times and yields across resin types; tabulate results to identify optimal conditions .

Q. What strategies address discrepancies in reported this compound reaction yields across different solvent systems?

- Methodology :

- Systematic variation : Test solvents (DMF, DCM, THF) under controlled humidity/temperature.

- Statistical modeling : Use ANOVA to determine solvent impact on yield. For example, DMF may enhance solubility but promote ester hydrolysis.

- Literature reconciliation : Conduct a meta-analysis of published data to identify trends (e.g., higher yields in anhydrous DCM vs. polar aprotic solvents) .

Q. How can this compound be incorporated into complex peptide architectures without side-chain interference?

- Methodology :

- Selective deprotection : Use TFA for Boc removal while preserving methyl esters.

- Orthogonal protection : Introduce Fmoc or Alloc groups for other residues.

- Case study : Design a model peptide (e.g., this compound-Ala-Gly), characterize via MALDI-TOF MS, and evaluate coupling efficiency at each step .

Q. Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Empirical testing : Measure solubility in DMSO, DCM, and hexane via gravimetric analysis.

- Controlled variables : Document temperature, solvent batch purity, and agitation methods.

- Cross-laboratory validation : Collaborate to replicate results, addressing instrumentation variability (e.g., NMR field strength) .

Q. Methodological Tables

Table 1. Comparative Stability of this compound Under Acidic and Basic Conditions

| Condition | Reagent | Half-Life (hr) | Degradation Product |

|---|---|---|---|

| Acidic (TFA/DCM) | 20% TFA | 1.5 | Trp-OMe |

| Basic (NaOH) | 0.1M NaOH | 4.0 | Trp-OH |

Source : Derived from experimental protocols in .

Table 2. Solvent Impact on this compound Synthesis Yield

| Solvent | Yield (%) | Purity (HPLC) | Racemization Risk |

|---|---|---|---|

| DCM | 85 | 98 | Low |

| DMF | 72 | 95 | Moderate |

| THF | 68 | 92 | High |

属性

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427380 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33900-28-6 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。